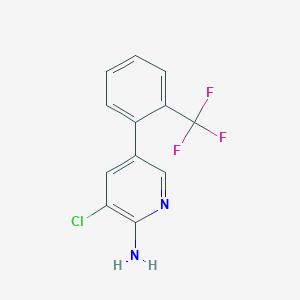
3-Chloro-5-(2-(trifluoromethyl)phenyl)pyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-5-(2-(trifluoromethyl)phenyl)pyridin-2-amine is a compound that belongs to the class of trifluoromethyl-substituted pyridines. These compounds are known for their unique chemical properties and have found applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of both chlorine and trifluoromethyl groups in the molecule imparts significant reactivity and stability, making it a valuable intermediate in organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(2-(trifluoromethyl)phenyl)pyridin-2-amine typically involves multi-step reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions usually include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
3-Chloro-5-(2-(trifluoromethyl)phenyl)pyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura and Heck reactions to form more complex molecules.
Common Reagents and Conditions
Bases: Potassium carbonate, sodium hydroxide
Solvents: Toluene, ethanol, dimethylformamide
Catalysts: Palladium-based catalysts for coupling reactions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
科学研究应用
3-Chloro-5-(2-(trifluoromethyl)phenyl)pyridin-2-amine has several scientific research applications:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, including potential drugs for treating diseases such as hepatitis C.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests.
Materials Science: It is employed in the synthesis of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
作用机制
The mechanism of action of 3-Chloro-5-(2-(trifluoromethyl)phenyl)pyridin-2-amine depends on its specific application. In pharmaceuticals, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it has been studied as an inhibitor of NS5B, an enzyme critical for the replication of the hepatitis C virus . The trifluoromethyl group enhances the compound’s binding affinity and selectivity for its molecular targets .
相似化合物的比较
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Another trifluoromethyl-substituted pyridine with similar reactivity but different applications.
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: A fluorinated analogue with distinct chemical properties and uses.
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl): A derivative used in pharmaceutical research.
Uniqueness
3-Chloro-5-(2-(trifluoromethyl)phenyl)pyridin-2-amine is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct reactivity and stability. This makes it a versatile intermediate in organic synthesis and valuable in various scientific research applications .
属性
分子式 |
C12H8ClF3N2 |
|---|---|
分子量 |
272.65 g/mol |
IUPAC 名称 |
3-chloro-5-[2-(trifluoromethyl)phenyl]pyridin-2-amine |
InChI |
InChI=1S/C12H8ClF3N2/c13-10-5-7(6-18-11(10)17)8-3-1-2-4-9(8)12(14,15)16/h1-6H,(H2,17,18) |
InChI 键 |
PDWUKUOTYIWABZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=CC(=C(N=C2)N)Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


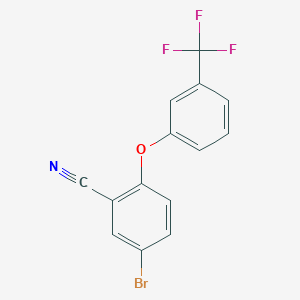
![Sodium;7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B14077839.png)
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alanyl-L-alanine 1,1-dimethylethyl ester](/img/structure/B14077842.png)
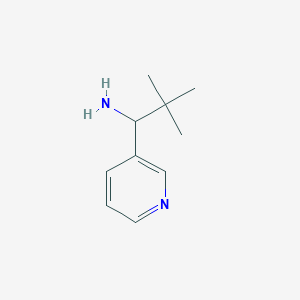
![[(1R,5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;iodide](/img/structure/B14077855.png)

![5,7-dimethyl-2-(2-prop-2-enoxyphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B14077865.png)
![N-[2-(Benzoyloxy)ethyl]-N,N-dimethyltetradecan-1-aminium bromide](/img/structure/B14077871.png)
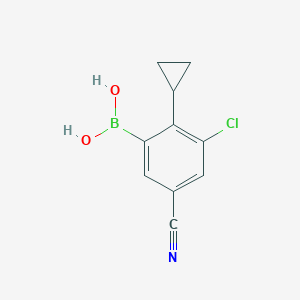
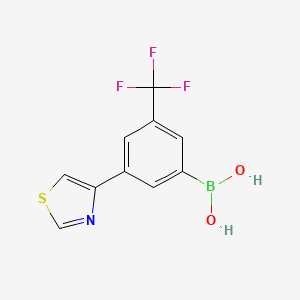
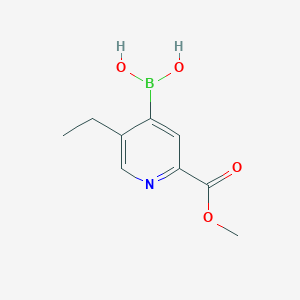
![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14077883.png)


